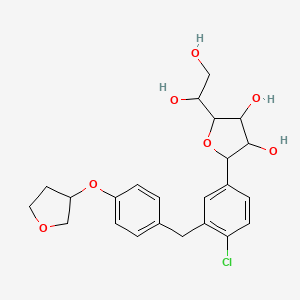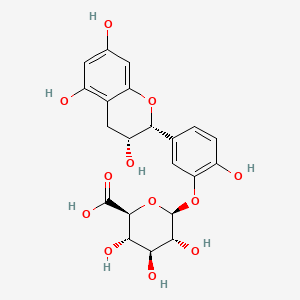
Epicatechin-3'-glucuronide
説明
Epicatechin-3'-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and apples. This compound is known for its positive effects on cardiovascular health and diabetes prevention. This compound is formed through the conjugation of epicatechin with glucuronic acid, enhancing its solubility and excretion.
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: this compound can be synthesized enzymatically using glucuronosyltransferases, which transfer glucuronic acid to epicatechin.
Chemical Synthesis: Chemical synthesis involves the reaction of epicatechin with glucuronic acid in the presence of a catalyst, typically under mild acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis, leveraging bioreactors to ensure efficient and scalable production. The process is optimized to maintain the stability and activity of the enzymes involved.
Types of Reactions:
Oxidation: this compound can undergo oxidation, resulting in the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to their original state or produce other reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the epicatechin molecule, often mediated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and metal catalysts such as iron or copper salts.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are typically used.
Substitution: Nucleophiles such as amines or alcohols, and electrophiles like alkyl halides, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, semiquinones, and catechol derivatives.
Reduction Products: Reduced epicatechin derivatives and catecholamines.
Substitution Products: Various substituted epicatechin derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
Cardiovascular Health: Research indicates that Epicatechin-3'-glucuronide improves endothelial function, reduces blood pressure, and lowers cholesterol levels.
Diabetes Prevention: Studies suggest that this compound enhances insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Antioxidant Properties: this compound exhibits strong antioxidant activity, protecting cells from oxidative stress and damage.
Neuroprotective Effects: There is evidence that this compound has neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Effects: this compound has been shown to reduce inflammation, which is beneficial for conditions like arthritis and inflammatory bowel disease.
作用機序
Epicatechin-3'-glucuronide exerts its effects through multiple mechanisms:
Antioxidant Activity: It acts as a hydrogen-donating radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Metal Chelation: this compound chelates divalent transition metal ions such as copper and iron, preventing the formation of free radicals.
Modulation of Signaling Pathways: It modulates various signaling pathways, including those involved in inflammation, insulin signaling, and endothelial function.
Interaction with Receptors: this compound interacts with specific receptors, such as GPER (G-protein-coupled estrogen receptor), influencing cellular responses.
類似化合物との比較
Epigallocatechin-3-gallate (EGCG)
Catechin-3'-glucuronide
Quercetin-3'-glucuronide
Myricetin-3'-glucuronide
Epicatechin-3'-glucuronide stands out due to its enhanced solubility, bioavailability, and specific receptor interactions, making it a valuable compound for various health applications.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-8-4-11(24)9-6-12(25)18(31-13(9)5-8)7-1-2-10(23)14(3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUONZQIZWIITTB-CVPXIJHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302770 | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603133-91-1 | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603133-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicatechin-3'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603133911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICATECHIN-3'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95809LUS8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


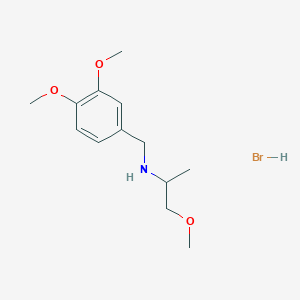
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
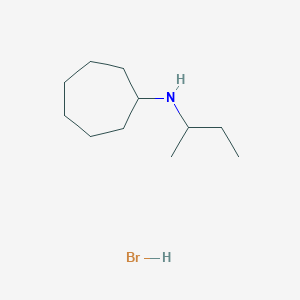
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
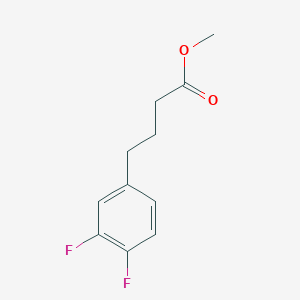
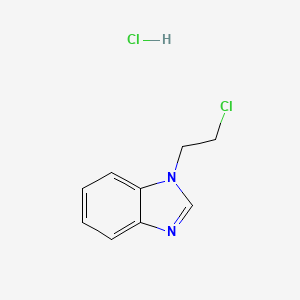
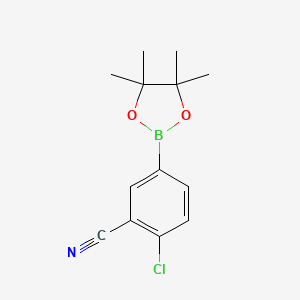
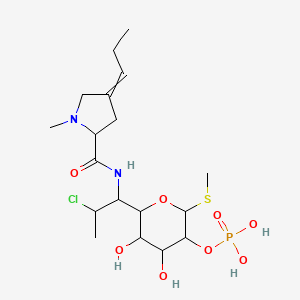
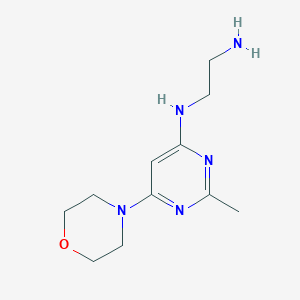
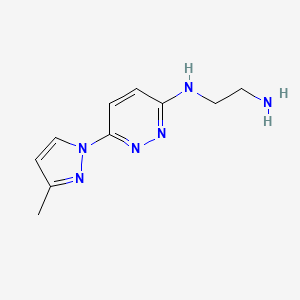
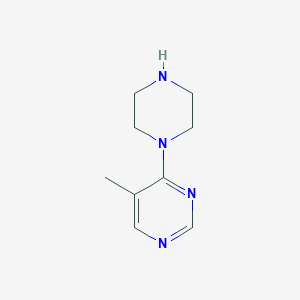
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
